molecular formula C21H24F3N3O2 B13410585 methyl 4-[[4-[[6-(trifluoromethyl)pyridin-3-yl]methylamino]piperidin-1-yl]methyl]benzoate

methyl 4-[[4-[[6-(trifluoromethyl)pyridin-3-yl]methylamino]piperidin-1-yl]methyl]benzoate

Cat. No.: B13410585
M. Wt: 407.4 g/mol
InChI Key: WLXSDYYXAMTTJF-UHFFFAOYSA-N
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Description

Methyl 4-[[4-[[6-(trifluoromethyl)pyridin-3-yl]methylamino]piperidin-1-yl]methyl]benzoate is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperidine ring and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[[4-[[6-(trifluoromethyl)pyridin-3-yl]methylamino]piperidin-1-yl]methyl]benzoate typically involves multiple steps, including the formation of the trifluoromethylpyridine intermediate, followed by its coupling with a piperidine derivative, and finally esterification with benzoic acid. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction uses palladium catalysis to form carbon-carbon bonds between the trifluoromethylpyridine and the piperidine derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[[4-[[6-(trifluoromethyl)pyridin-3-yl]methylamino]piperidin-1-yl]methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to convert specific functional groups within the molecule to their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace certain groups within the molecule with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 4-[[4-[[6-(trifluoromethyl)pyridin-3-yl]methylamino]piperidin-1-yl]methyl]benzoate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-[[4-[[6-(trifluoromethyl)pyridin-3-yl]methylamino]piperidin-1-yl]methyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects. The piperidine and pyridine rings contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(trifluoromethyl)benzoate: A simpler ester with a trifluoromethyl group attached to a benzoate ring.

    3-Methyl-4-(trifluoromethyl)piperidin-4-ol hydrochloride: A piperidine derivative with a trifluoromethyl group and a hydroxyl group.

Uniqueness

Methyl 4-[[4-[[6-(trifluoromethyl)pyridin-3-yl]methylamino]piperidin-1-yl]methyl]benzoate is unique due to its combination of structural features, including the trifluoromethyl group, pyridine ring, piperidine ring, and benzoate ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H24F3N3O2

Molecular Weight

407.4 g/mol

IUPAC Name

methyl 4-[[4-[[6-(trifluoromethyl)pyridin-3-yl]methylamino]piperidin-1-yl]methyl]benzoate

InChI

InChI=1S/C21H24F3N3O2/c1-29-20(28)17-5-2-15(3-6-17)14-27-10-8-18(9-11-27)25-12-16-4-7-19(26-13-16)21(22,23)24/h2-7,13,18,25H,8-12,14H2,1H3

InChI Key

WLXSDYYXAMTTJF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2CCC(CC2)NCC3=CN=C(C=C3)C(F)(F)F

Origin of Product

United States

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